molecular formula C8H14N2O3 B1416332 tert-butyl N-(2-isocyanatoethyl)carbamate CAS No. 284049-22-5

tert-butyl N-(2-isocyanatoethyl)carbamate

Cat. No.: B1416332
CAS No.: 284049-22-5
M. Wt: 186.21 g/mol
InChI Key: WBWONFFHESOLJB-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-isocyanatoethyl)carbamate: is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an isocyanate group and a carbamate group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl N-(2-isocyanatoethyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 2-isocyanatoethylamine under controlled conditions. The reaction typically involves the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-isocyanatoethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Catalysts: Triethylamine, dibutyltin dilaurate

    Solvents: Dichloromethane, toluene

Major Products Formed:

Scientific Research Applications

tert-Butyl N-(2-isocyanatoethyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-isocyanatoethyl)carbamate involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas or carbamates. These reactions are crucial in various biological and chemical processes, including enzyme inhibition and polymer formation.

Comparison with Similar Compounds

  • tert-Butyl N-(2-isothiocyanatoethyl)carbamate
  • tert-Butyl N-(2-mercaptoethyl)carbamate

Comparison: tert-Butyl N-(2-isocyanatoethyl)carbamate is unique due to its isocyanate group, which imparts high reactivity and versatility in chemical reactions. In contrast, tert-butyl N-(2-isothiocyanatoethyl)carbamate contains an isothiocyanate group, which has different reactivity and applications. Similarly, tert-butyl N-(2-mercaptoethyl)carbamate contains a thiol group, which imparts distinct chemical properties and uses .

Properties

IUPAC Name

tert-butyl N-(2-isocyanatoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-5-4-9-6-11/h4-5H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWONFFHESOLJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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